1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene
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Overview
Description
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene is an organic compound characterized by its complex molecular structure This compound is notable for its unique combination of functional groups, which include methoxy, methyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxy-4-methylphenol: This intermediate can be synthesized through the methylation of 2-methoxyphenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-(2-methoxy-4-methylphenoxy)propyl bromide: This step involves the reaction of 2-methoxy-4-methylphenol with 3-bromopropanol in the presence of a base like sodium hydroxide.
Coupling with 2,3,5-trimethylbenzene: The final step involves the coupling of 3-(2-methoxy-4-methylphenoxy)propyl bromide with 2,3,5-trimethylbenzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-4-methylbenzoic acid, while reduction of the phenoxy group can produce 2-methoxy-4-methylphenol.
Scientific Research Applications
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene: Similar structure but lacks the methyl group on the phenoxy ring.
1-[3-(4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene: Similar structure but lacks the methoxy group on the phenoxy ring.
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-benzene: Similar structure but lacks the trimethyl groups on the benzene ring.
Uniqueness
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, as well as the trimethyl substitution on the benzene ring
Properties
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14-7-8-18(20(12-14)21-5)22-9-6-10-23-19-13-15(2)11-16(3)17(19)4/h7-8,11-13H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKBJLGZZKCAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=CC(=C2C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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